5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Catalog No.
S11800213
CAS No.
M.F
C16H16BrN3O2
M. Wt
362.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-b...

Product Name

5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

IUPAC Name

5-[(5-bromo-2-ethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C16H16BrN3O2

Molecular Weight

362.22 g/mol

InChI

InChI=1S/C16H16BrN3O2/c1-2-22-15-6-3-11(17)7-10(15)9-18-12-4-5-13-14(8-12)20-16(21)19-13/h3-8,18H,2,9H2,1H3,(H2,19,20,21)

InChI Key

UHFPPKITRSEDQS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)CNC2=CC3=C(C=C2)NC(=O)N3
Typical for amines and aromatic compounds, including:

  • Nucleophilic Substitution: The bromo group can be substituted by nucleophiles, which may lead to the formation of new derivatives.
  • Condensation Reactions: The amino group can react with aldehydes or ketones to form imines or Schiff bases.
  • Reduction Reactions: The nitro or other reducible functional groups can undergo reduction to amines or hydroxyl groups.

These reactions can be utilized to synthesize analogs or to modify the compound for enhanced biological activity.

Preliminary studies suggest that 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Compounds with similar structures have shown inhibition against various cancer cell lines and possess anti-inflammatory properties. Further research is necessary to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves:

  • Starting Materials:
    • 5-bromo-2-hydroxybenzaldehyde
    • Ethanol as a solvent
    • Amino compounds for substitution
  • Procedure:
    • Combine the starting materials in a suitable solvent like ethanol.
    • Heat the mixture under reflux for several hours.
    • Allow the reaction mixture to cool, leading to precipitation of the product.
    • Filter and purify the resultant solid through recrystallization or chromatography.

This method yields a high purity product suitable for further biological testing.

The applications of 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one span various fields:

  • Pharmaceutical Development: As a lead compound in drug discovery programs targeting cancer or infectious diseases.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.
  • Biological Studies: In research focused on understanding structure-activity relationships in medicinal chemistry.

Interaction studies are crucial for understanding how 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one interacts with biological targets. These studies may include:

  • Binding Affinity Assays: To determine how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: To evaluate cytotoxic effects on various cancer cell lines and assess selectivity towards healthy cells.
  • Mechanistic Studies: To explore pathways affected by the compound, including apoptosis and cell cycle regulation.

Several compounds share structural similarities with 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one. Here are a few notable examples:

Compound NameStructureKey Features
5-Bromo-N-{2-[4-(dimethylamino)phenyl]amino}-2-methoxybenzamideStructureContains dimethylamino group; potential for enhanced biological activity.
4-Bromo-N-(4-methylphenyl)-1H-pyrazoleN/AExhibits anti-inflammatory properties; simpler structure may affect potency.
6-Bromo-N-(phenyl)-pyrimidinamineN/ASimilar halogenated structure; used in anti-cancer research.

Uniqueness

The uniqueness of 5-[(5-bromo-2-ethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one lies in its specific combination of functional groups that potentially enhance its solubility and reactivity compared to other similar compounds. Its benzimidazole core is also known for diverse biological activities, making it a valuable candidate for further investigation in pharmaceutical applications.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

361.04259 g/mol

Monoisotopic Mass

361.04259 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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